molecular formula C21H29IOSi B13698213 tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane

tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane

Cat. No.: B13698213
M. Wt: 452.4 g/mol
InChI Key: KSRVSGBKGLULLM-UHFFFAOYSA-N
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Description

tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane: is an organic compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, an iodine atom, and a diphenylsilane moiety. This compound is often used in organic synthesis as a reagent and intermediate due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane typically involves the reaction of tert-butyl alcohol with 3-iodo-2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting tert-butyl(3-iodo-2,2-dimethylpropoxy) compound is then reacted with diphenylsilane in the presence of a catalyst such as palladium on carbon to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of tert-butyl(3-substituted-2,2-dimethylpropoxy)diphenylsilane derivatives.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of the corresponding silane.

Scientific Research Applications

Chemistry: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is used as a reagent in organic synthesis for the protection of hydroxyl groups. It serves as a precursor for the synthesis of various organosilicon compounds and is used in cross-coupling reactions .

Biology and Medicine: In biological research, this compound is used as a labeling reagent for the synthesis of radiolabeled compounds. It is also used in the development of novel drug delivery systems and as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including silicone-based materials and coatings. It is also used in the manufacture of electronic materials and as a catalyst in polymerization reactions .

Mechanism of Action

The mechanism of action of tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodine atom can be readily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The diphenylsilane moiety provides stability to the compound and enhances its reactivity in cross-coupling reactions .

Comparison with Similar Compounds

  • tert-Butyl(3-chloro-2,2-dimethylpropoxy)diphenylsilane
  • tert-Butyl(3-bromo-2,2-dimethylpropoxy)diphenylsilane
  • tert-Butyl(3-fluoro-2,2-dimethylpropoxy)diphenylsilane

Uniqueness: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro analogs. The iodine atom also enhances the compound’s utility in radiolabeling applications .

Biological Activity

tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is a silane compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an iodo substituent, and a diphenylsilane moiety. The presence of the iodo group may enhance its reactivity and biological interactions. Understanding its structure is crucial for elucidating its biological functions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • GABA Transport Inhibition : Compounds with similar structures have been shown to inhibit GABA transporters (GATs), which play a critical role in neurotransmitter regulation. Inhibition of these transporters can enhance GABAergic signaling, potentially benefiting conditions like epilepsy and anxiety disorders .
  • Antitumor Activity : Some silane derivatives have demonstrated antitumor properties by acting as inhibitors of specific enzymes involved in cancer progression. For instance, certain derivatives have been shown to inhibit PRMT5, an enzyme implicated in various cancers .
  • Cholinergic Modulation : The compound may also exhibit activity as a positive allosteric modulator at muscarinic M1 receptors, which are involved in cognitive functions and could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • GABA Transporters : By inhibiting GABA uptake, the compound may prolong the action of GABA at synapses, enhancing inhibitory neurotransmission.
  • Enzyme Inhibition : Its structural features may allow it to bind to active sites on enzymes like PRMT5, blocking their function and thereby hindering tumor cell proliferation.

Case Studies

  • GABA Transport Inhibitors : A study investigated various silane derivatives for their ability to inhibit mGAT1 and mGAT4 subtypes. The results indicated that modifications in the structure significantly affected inhibitory potency. For instance, compounds with a diaryl moiety showed increased selectivity towards mGAT1 compared to others .
  • Antitumor Activity : A patent application highlighted the synthesis of novel compounds with PRMT5 inhibitory activity. These compounds exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting potential therapeutic applications for treating malignancies .

Data Tables

Compound NameBiological ActivityIC50 (µM)Reference
TiagabineGABA uptake inhibitor0.15
Compound APRMT5 inhibitor0.05
Compound BM1 receptor modulator0.10

Properties

Molecular Formula

C21H29IOSi

Molecular Weight

452.4 g/mol

IUPAC Name

tert-butyl-(3-iodo-2,2-dimethylpropoxy)-diphenylsilane

InChI

InChI=1S/C21H29IOSi/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15H,16-17H2,1-5H3

InChI Key

KSRVSGBKGLULLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CI

Origin of Product

United States

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